molecular formula C17H24N2O3 B6429883 4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide CAS No. 2097896-44-9

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide

Cat. No.: B6429883
CAS No.: 2097896-44-9
M. Wt: 304.4 g/mol
InChI Key: QQEPLYIPIDXWNR-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide is a synthetic carboxamide derivative characterized by a pyrrolidinone core substituted with a tert-butyl group, a phenyl ring, and a 2-hydroxyethyl moiety. Its structure combines steric bulk (tert-butyl), hydrogen-bonding capacity (hydroxyethyl), and aromatic interactions (phenyl), making it a candidate for diverse biological or material applications.

Properties

IUPAC Name

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)13-11-18-15(21)14(13)16(22)19(9-10-20)12-7-5-4-6-8-12/h4-8,13-14,20H,9-11H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEPLYIPIDXWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC(=O)C1C(=O)N(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl group, the hydroxyethyl group, and the phenyl group through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name Key Functional Groups Molecular Weight (g/mol)* Notable Features
4-tert-butyl-N-(2-hydroxyethyl)-2-oxo-N-phenylpyrrolidine-3-carboxamide Pyrrolidinone, tert-butyl, carboxamide, hydroxyethyl ~348.4 Combines rigidity (tert-butyl) and hydrophilicity (hydroxyethyl)
N6-(2-hydroxyethyl)-adenosine (Cordyceps cicadae) Hydroxyethyl, adenosine core ~297.3 Anti-tumor, immune-modulating properties
2-hydroxyethyl methacrylate (HEMA) Hydroxyethyl, methacrylate ~130.1 Polymer precursor; affects material strength
Butylated hydroxytoluene (BHT) tert-butyl, phenolic hydroxyl ~220.4 Antioxidant; inhibits hydrocarbon tumorigenesis
N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Carboxamide, thiazolidinone, bromophenyl ~419.3 Antidiabetic potential (structural analogy)

*Molecular weights estimated based on structural formulas.

Key Observations:
  • Hydroxyethyl Moiety: Shared with HEMA and N6-(2-hydroxyethyl)-adenosine, this group increases hydrophilicity and may influence solubility or hydrogen-bonding interactions .
  • Carboxamide Linkage: Common in bioactive molecules (e.g., thiazolidinone derivatives), this group facilitates target binding via hydrogen bonds .
Solubility and Stability
  • The hydroxyethyl group in the target compound likely improves aqueous solubility compared to non-polar analogues like BHT. However, the tert-butyl group may reduce solubility in polar solvents, creating a balance suitable for membrane permeability .
  • In contrast, HEMA’s hydroxyethyl group enhances polymer flexibility but reduces compressive strength when incorporated into resins, suggesting similar functional groups can have divergent effects depending on the application .

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